![molecular formula C28H36F3N5O8S B13468494 N-[(2-amino-2-adamantyl)methyl]-4-[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonyl-2-methylmorpholine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13468494.png)
N-[(2-amino-2-adamantyl)methyl]-4-[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonyl-2-methylmorpholine-2-carboxamide;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-amino-2-adamantyl)methyl]-4-[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonyl-2-methylmorpholine-2-carboxamide;2,2,2-trifluoroacetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes adamantyl, pyridinyl, and morpholine moieties, making it an interesting subject for research in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-amino-2-adamantyl)methyl]-4-[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonyl-2-methylmorpholine-2-carboxamide;2,2,2-trifluoroacetic acid involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include:
Formation of the Adamantyl Moiety:
Pyridinyl and Pyrrol Functionalization: The pyridinyl and pyrrol groups are introduced through condensation reactions and cyclizations.
Sulfonylation and Morpholine Introduction: The sulfonyl group is added via sulfonylation reactions, and the morpholine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
化学反应分析
Types of Reactions
N-[(2-amino-2-adamantyl)methyl]-4-[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonyl-2-methylmorpholine-2-carboxamide;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and morpholine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.
Major Products
科学研究应用
N-[(2-amino-2-adamantyl)methyl]-4-[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonyl-2-methylmorpholine-2-carboxamide;2,2,2-trifluoroacetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and material science.
作用机制
The mechanism of action of N-[(2-amino-2-adamantyl)methyl]-4-[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonyl-2-methylmorpholine-2-carboxamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share structural similarities and are known for their applications in medicinal chemistry.
Phenylboronic Pinacol Esters: These compounds are used in drug design and delivery.
Uniqueness
N-[(2-amino-2-adamantyl)methyl]-4-[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonyl-2-methylmorpholine-2-carboxamide;2,2,2-trifluoroacetic acid stands out due to its unique combination of functional groups, which confer specific reactivity and stability. This makes it a valuable compound for diverse scientific research and industrial applications.
属性
分子式 |
C28H36F3N5O8S |
|---|---|
分子量 |
659.7 g/mol |
IUPAC 名称 |
N-[(2-amino-2-adamantyl)methyl]-4-[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonyl-2-methylmorpholine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H35N5O6S.C2HF3O2/c1-25(24(34)29-14-26(27)18-9-16-8-17(11-18)12-19(26)10-16)15-30(6-7-37-25)38(35,36)20-2-3-21(28-13-20)31-22(32)4-5-23(31)33;3-2(4,5)1(6)7/h2-5,13,16-19,32-33H,6-12,14-15,27H2,1H3,(H,29,34);(H,6,7) |
InChI 键 |
JQCBQKMGUPZGAK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CCO1)S(=O)(=O)C2=CN=C(C=C2)N3C(=CC=C3O)O)C(=O)NCC4(C5CC6CC(C5)CC4C6)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid](/img/structure/B13468413.png)
![(Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13468415.png)

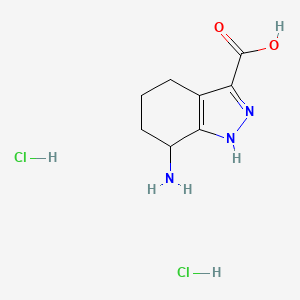
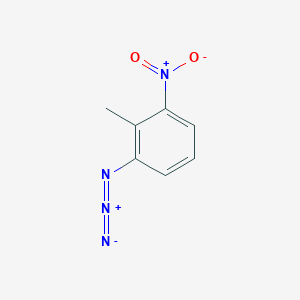

![rac-(1R,2R,5S)-5-aminobicyclo[3.2.0]heptan-2-ol hydrochloride](/img/structure/B13468441.png)
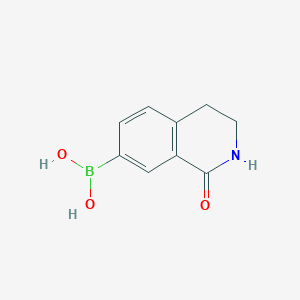

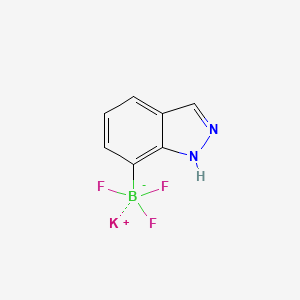

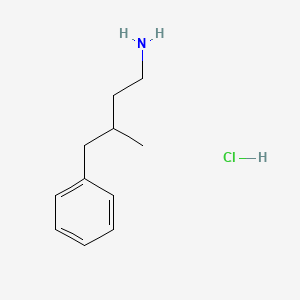

![2-[3-(Tert-butoxycarbonylamino)propyl]phenol](/img/structure/B13468499.png)
